molecular formula C14H7Cl2NO2S B11222091 (4Z)-2-(2,4-dichlorophenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(2,4-dichlorophenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11222091
M. Wt: 324.2 g/mol
InChI Key: GXTYCIXGTOUVQS-GHXNOFRVSA-N
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Description

(4Z)-2-(2,4-DICHLOROPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenyl group, a thiophene ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(2,4-DICHLOROPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step often involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the thiophene ring: This can be done through a variety of coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Common techniques include:

    High-temperature reactions: To facilitate the formation of the oxazole ring.

    Catalytic processes: Using palladium or other metal catalysts to ensure efficient coupling reactions.

    Purification steps: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(2,4-DICHLOROPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation or nitration reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Often performed under inert atmospheres to prevent unwanted side reactions.

    Substitution: Conducted in the presence of catalysts or under acidic/basic conditions to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield sulfoxides or sulfones.

    Reduction: Can produce alcohols or amines.

    Substitution: Results in halogenated or nitrated derivatives.

Scientific Research Applications

(4Z)-2-(2,4-DICHLOROPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (4Z)-2-(2,4-DICHLOROPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to active sites of enzymes, thereby blocking their activity.

    Receptor modulation: Interacting with cellular receptors to alter signal transduction pathways.

    DNA/RNA interaction: Binding to nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-DICHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOLE: Lacks the thiophene ring, resulting in different chemical properties.

    4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: Does not contain the dichlorophenyl group, leading to variations in reactivity and applications.

Uniqueness

(4Z)-2-(2,4-DICHLOROPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H7Cl2NO2S

Molecular Weight

324.2 g/mol

IUPAC Name

(4Z)-2-(2,4-dichlorophenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C14H7Cl2NO2S/c15-8-3-4-10(11(16)6-8)13-17-12(14(18)19-13)7-9-2-1-5-20-9/h1-7H/b12-7-

InChI Key

GXTYCIXGTOUVQS-GHXNOFRVSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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